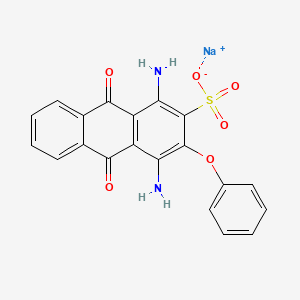![molecular formula C18H13N4NaO5S B1629861 sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate CAS No. 5850-13-5](/img/structure/B1629861.png)
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a complex diazenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1) typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Thionyl chloride or phosphorus pentachloride for forming sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamides and sulfonyl chlorides.
科学研究应用
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its vibrant color and stability.
Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.
Biology
Biological Staining: Used in histology and cytology for staining tissues and cells.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
作用机制
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and binding to various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is unique due to its complex structure, which combines the properties of azo compounds and sulfonic acids. This combination imparts distinct chemical reactivity and applications, particularly in the dye and pigment industries.
属性
CAS 编号 |
5850-13-5 |
|---|---|
分子式 |
C18H13N4NaO5S |
分子量 |
420.4 g/mol |
IUPAC 名称 |
sodium;4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27;/h1-11,19-20H,(H,25,26,27);/q;+1/p-1/b21-15+,22-17-; |
InChI 键 |
BCXMKWXGJZAYQV-XRVIOUBDSA-M |
SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
手性 SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
Key on ui other cas no. |
5850-13-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629778.png)



![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629783.png)









